Mercury silver iodide

Vue d'ensemble

Description

Mercury silver iodide (HgI2) is an inorganic compound. It appears as a yellowish, crystalline solid. Notably, it exhibits thermochromism : when heated above 126°C, it transitions from the red alpha crystalline form to a pale yellow beta form. As it cools, it gradually reverts to its original color .

Applications De Recherche Scientifique

1. Iodine Clocks in Materials Science

Field: Materials Science Application: Iodine clocks are nonlinear chemical systems with potential applications in materials science, particularly for time-programming of supramolecular assembly and sol–gel transition . Method: The dynamic removal of iodine from these systems can have important consequences for their reaction dynamics . This can be achieved through the formation of insoluble metal iodides, such as mercury(II) iodide or silver(I) iodide . Results: The approach has been used to investigate intermediate reaction species and to delay or inhibit the appearance of iodine in certain reactions .

2. Cloud Seeding

Field: Weather Modification Application: Cloud seeding is a type of weather modification that aims to change the amount or type of precipitation . Method: Cloud seeding is undertaken by dispersing substances into the air that serve as cloud condensation or ice nuclei. Common agents include silver iodide, potassium iodide, and dry ice . Results: Despite decades of research and application, cloud seeding’s effectiveness remains a subject of debate among scientists, with studies offering mixed results on its impact on precipitation enhancement .

3. Nessler’s Reagent

Field: Analytical Chemistry Application: Mercury(II) iodide is used for the preparation of Nessler’s reagent, which is used for the detection of the presence of ammonia . Method: Nessler’s reagent is prepared by dissolving mercury(II) iodide in water with the addition of potassium hydroxide . The reagent will form a yellow to brown color in the presence of ammonia . Results: This method is commonly used in laboratories to qualitatively assess or quantitatively determine the presence of ammonia .

4. X-ray and Gamma Ray Detection

Field: Physics and Engineering Application: Mercury(II) iodide is a semiconductor material, used in some x-ray and gamma ray detection and imaging devices operating at room temperatures . Method: When gamma rays or x-rays hit the mercury(II) iodide crystal, they excite electrons to a higher energy state. When these electrons return to their ground state, they emit light, which can be detected and measured . Results: This property of mercury(II) iodide is used in medical imaging and industrial inspection to detect and visualize high-energy radiation .

5. Thermochromism Demonstrations

Field: Physics and Chemistry Education Application: Mercury(II) iodide is often used for thermochromism demonstrations . Method: When heated above 126 °C, mercury(II) iodide undergoes a phase transition from the red alpha crystalline form to a pale yellow beta form . As the sample cools, it gradually reacquires its original color . Results: This property of mercury(II) iodide is used in educational settings to demonstrate the concept of thermochromism .

6. Veterinary Medicine

Field: Veterinary Medicine Application: In veterinary medicine, mercury(II) iodide is used in blister ointments for exostoses, bursal enlargement, etc . Method: The ointment containing mercury(II) iodide is applied to the affected area . Results: The application of the ointment helps in the treatment of exostoses and bursal enlargement in animals .

Orientations Futures

Propriétés

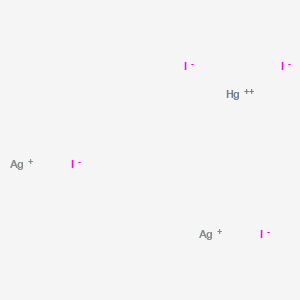

IUPAC Name |

disilver;mercury(2+);tetraiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ag.Hg.4HI/h;;;4*1H/q2*+1;+2;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTJRFXPYRRRKS-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ag+].[Ag+].[I-].[I-].[I-].[I-].[Hg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2HgI4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00999046 | |

| Record name | Mercury silver(1+) iodide (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

923.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mercury silver iodide | |

CAS RN |

7784-03-4, 12344-40-0 | |

| Record name | Silver tetraiodomercurate(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury silver iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012344400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury silver(1+) iodide (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercury silver iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mercury disilver tetraiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER TETRAIODOMERCURATE(II) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOM6DF79O4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Dichloro(methyl)silyl]propyl prop-2-enoate](/img/structure/B1588436.png)